[4-(4-fluorophenyl)piperazin-1-yl](2-methyl-1H-benzimidazol-6-yl)methanone
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Overview
Description
4-(4-fluorophenyl)piperazin-1-ylmethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group and a benzimidazole moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzimidazole core. One common method involves the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions to form the benzimidazole ring. The piperazine ring is then introduced through a nucleophilic substitution reaction, where the fluorophenyl group is attached to the piperazine nitrogen.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)piperazin-1-ylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, where the fluorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of substituted piperazine derivatives.
Scientific Research Applications
4-(4-fluorophenyl)piperazin-1-ylmethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential interactions with biological macromolecules, including proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
[3-benzyl-2-hydroxy-N-phenylbenzamide compound with piperazine (11)]: This compound shares a similar piperazine structure but differs in the substituents attached to the piperazine ring.
Nefazodone related compound B: Another compound with a piperazine ring, used as a reference standard in pharmaceutical research.
Uniqueness
The uniqueness of 4-(4-fluorophenyl)piperazin-1-ylmethanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C19H19FN4O |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
[4-(4-fluorophenyl)piperazin-1-yl]-(2-methyl-3H-benzimidazol-5-yl)methanone |
InChI |
InChI=1S/C19H19FN4O/c1-13-21-17-7-2-14(12-18(17)22-13)19(25)24-10-8-23(9-11-24)16-5-3-15(20)4-6-16/h2-7,12H,8-11H2,1H3,(H,21,22) |
InChI Key |
QFTOIWQXMLEFCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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